molecular formula C19H19NO3 B4628957 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline

1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline

Cat. No. B4628957
M. Wt: 309.4 g/mol
InChI Key: QJUGIDFJJONJNZ-CSKARUKUSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline involves various strategies, including the L-proline catalyzed stereoselective synthesis and RAFT polymerization techniques. For instance, L-proline catalyzed methods provide an efficient route for creating (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates, which are precursors to compounds like this compound (Biswas et al., 2013). Similarly, RAFT polymerization of acrylamides containing proline and hydroxyproline moieties leads to well-defined amino acid-based polymers, highlighting the diversity of synthesis approaches (Mori et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Studies on similar compounds demonstrate the utility of DFT calculations and XRD analyses to confirm structural parameters and understand the electronic properties (Rajaraman et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound encompasses various reactions, including cycloadditions and C-H activation processes. The 1,3-dipolar cycloaddition reactions, for instance, lead to the formation of functionalized spiro compounds, indicating the compound's versatility in forming complex structures (Zhu et al., 2020). Furthermore, rhodium-catalyzed C-H functionalization with acryloyl silanes demonstrates the divergent functionalization capability of indoles, highlighting the synthetic flexibility of compounds like this compound (Lu et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play crucial roles in determining the compound's applicability. For example, the crystalline structure of related compounds provides insights into molecular interactions and stability, which are essential for further applications (Penthala et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound include its reactivity towards nucleophiles, electrophiles, and its participation in cycloaddition reactions. The compound's ability to undergo diverse chemical transformations underscores its utility in synthetic organic chemistry and potential in material science (Shabir et al., 2020).

Scientific Research Applications

Synthesis and Structural Analysis

  • Diastereoselective Synthesis : The intramolecular Diels-Alder reaction of furan dienes, such as 2-(2'-furfuryl)-N-acryloyl tetrahydro-1,3-benzoxazine, has been explored for the diastereoselective synthesis of enantiopure epoxy tetrahydroisoindolines. This process, under mild conditions, leads to exo-adducts with good diastereoselectivity and excellent chemical yields, highlighting the utility of acryloyl indolines in stereoselective organic synthesis (Andrés et al., 1997).

  • RAFT Polymerization : Acrylamides containing proline and hydroxyproline moieties have been polymerized using the RAFT process to afford well-defined amino acid-based polymers. These studies demonstrate the controlled synthesis of water-soluble and thermoresponsive polymers, indicating the relevance of acryloyl-indoline derivatives in polymer science (Mori et al., 2008).

  • Antifungal Agents : New heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, including thiazoline and thiophene derivatives linked to indole moiety, have shown potent antifungal properties. This research underscores the potential of acryloyl-indoline compounds in developing new antifungal agents (Gomha & Abdel‐Aziz, 2012).

  • Biological Activity : The synthesis and biological evaluation of indole derivatives bearing benzimidazole/benzothiazole moiety have revealed significant antimicrobial and antioxidant activities. These findings highlight the biological relevance of structurally complex acryloyl-indoline derivatives (Naraboli & Biradar, 2017).

  • Functionalized Spiro[indoline-3,3′-pyrrolizines] : The 1,3-dipolar cycloaddition reaction has been utilized for the selective synthesis of functionalized spiro[indoline-3,3′-pyrrolizines], showcasing the application of acryloyl-indoline derivatives in the synthesis of complex molecular architectures (Zhu et al., 2020).

properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-22-17-9-7-14(13-18(17)23-2)8-10-19(21)20-12-11-15-5-3-4-6-16(15)20/h3-10,13H,11-12H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUGIDFJJONJNZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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